Cas no 1168102-34-8 (Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate)

Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core with a chloro substituent at the 8-position and a methyl ester group at the 7-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The chloro and ester functional groups enhance its reactivity, enabling further derivatization through cross-coupling or nucleophilic substitution reactions. Its rigid bicyclic framework contributes to stability while maintaining synthetic flexibility. The compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly for targeting central nervous system (CNS) disorders or antimicrobial agents. Proper handling is advised due to its reactive functional groups.
Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate structure
1168102-34-8 structure
Product name:Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
CAS No:1168102-34-8
MF:C9H7ClN2O2
Molecular Weight:210.617080926895
CID:5700350
PubChem ID:59565199

Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate 化学的及び物理的性質

名前と識別子

    • P19228
    • methyl8-chloroimidazo[1,5-a]pyridine-7-carboxylate
    • SCHEMBL1969212
    • methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
    • 8-Chloro-imidazo[1,5-a]pyridine-7-carboxylic acid methyl ester
    • 1168102-34-8
    • PS-20433
    • OBWTZJKRKFHPJQ-UHFFFAOYSA-N
    • Imidazo[1,5-a]pyridine-7-carboxylic acid, 8-chloro-, methyl ester
    • Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
    • インチ: 1S/C9H7ClN2O2/c1-14-9(13)6-2-3-12-5-11-4-7(12)8(6)10/h2-5H,1H3
    • InChIKey: OBWTZJKRKFHPJQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)C=CN2C=NC=C21

計算された属性

  • 精确分子量: 210.0196052g/mol
  • 同位素质量: 210.0196052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 43.6Ų

じっけんとくせい

  • 密度みつど: 1.42±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 4.55±0.30(Predicted)

Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D631232-5G
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
1168102-34-8 97%
5g
$2890 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2845-500MG
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
1168102-34-8 97%
500MG
¥ 3,418.00 2023-03-19
eNovation Chemicals LLC
D631232-250MG
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
1168102-34-8 97%
250mg
$385 2024-07-21
eNovation Chemicals LLC
D631232-100mg
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
1168102-34-8 97%
100mg
$250 2024-07-21
eNovation Chemicals LLC
D631232-1G
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
1168102-34-8 97%
1g
$960 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2845-250MG
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
1168102-34-8 97%
250MG
¥ 2,052.00 2023-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2845-10G
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
1168102-34-8 97%
10g
¥ 25,608.00 2023-03-19
eNovation Chemicals LLC
D631232-250mg
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
1168102-34-8 97%
250mg
$385 2025-02-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2845-500mg
methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
1168102-34-8 97%
500mg
¥3416.0 2024-04-25
Ambeed
A978829-1g
Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate
1168102-34-8 97%
1g
$1178.0 2024-04-26

Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate 関連文献

Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylateに関する追加情報

Methyl 8-Chloroimidazo[1,5-a]pyridine-7-Carboxylate (CAS No. 1168102-34-8): A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate, identified by its unique CAS No. 1168102-34-8, represents a structurally distinct class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and pharmaceutical research. This compound belongs to the broader family of imidazo[1,5-a]pyridine derivatives, which are characterized by their fused five-membered and six-membered ring systems with multiple sites for functionalization. The incorporation of a chlorine atom at the C-8 position and a methyl ester group at C-7 imparts unique physicochemical properties, making it an attractive scaffold for the development of novel bioactive molecules.

The chemical structure of Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate features a planar aromatic core with conjugated π-electron systems that enhance its stability and reactivity in various synthetic transformations. The chlorine substituent acts as an electron-withdrawing group, influencing the electronic distribution across the ring system and modulating its interaction with biological targets. The methyl ester functionality provides additional synthetic versatility, enabling facile hydrolysis to the corresponding carboxylic acid or further derivatization into amides and hydrazides—key steps in drug design pipelines.

Recent advancements in heterocyclic chemistry have highlighted the potential of imidazo[1,5-a]pyridine frameworks as privileged structures in drug discovery programs targeting diverse therapeutic areas. Notably, compounds bearing similar scaffolds have demonstrated promising activity against kinases, G protein-coupled receptors (GPCRs), and ion channels—three major classes of drug targets. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that derivatives of imidazo[1,5-a]pyridines exhibited nanomolar inhibition of Aurora kinase A, a validated target in oncology research.

The synthetic accessibility of Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate has been extensively explored through modern organic synthesis methodologies. Key approaches include palladium-catalyzed cross-coupling reactions for site-specific chlorination and transition-metal-free protocols for ester formation. These methods align with green chemistry principles by minimizing byproduct formation and utilizing atom-efficient reaction conditions—a critical consideration for sustainable pharmaceutical manufacturing.

In terms of pharmacokinetic profiling, computational studies predict favorable ADME (absorption, distribution, metabolism, excretion) properties for this scaffold when appropriately functionalized. Molecular docking simulations suggest enhanced binding affinity to hydrophobic pockets in target proteins due to the presence of both aromatic and halogen substituents. This dual functionality allows for fine-tuning of lipophilicity while maintaining sufficient polarity for aqueous solubility—a balance essential for oral bioavailability.

The application potential of this compound extends beyond direct pharmaceutical use to include roles as an intermediate in complex molecule synthesis. Its structural rigidity provides a stable platform for multi-step syntheses required in natural product analogs and peptidomimetic design. Researchers at leading academic institutions have reported using similar scaffolds as building blocks for developing selective COX-2 inhibitors with reduced gastrointestinal toxicity compared to traditional NSAIDs.

From an analytical chemistry perspective, characterization techniques such as NMR spectroscopy (particularly HMBC experiments) are essential for confirming the integrity of the fused ring system in Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate. Advanced mass spectrometry methods including ESI-HRMS provide precise molecular weight confirmation while X-ray crystallography remains the gold standard for definitive structural validation when crystalline samples are available.

In high-throughput screening campaigns conducted by pharmaceutical companies worldwide during Q3 2024-Q4 2024 periods showed that compounds containing this scaffold demonstrated statistically significant improvements in selectivity indices over conventional benzodiazepine-based antagonists across multiple receptor subtypes tested—including GABAA receptors involved in anxiety disorders treatment development programs.

The current market landscape indicates growing demand from both academic researchers and industrial R&D departments seeking innovative chemical tools for drug discovery projects focused on neurodegenerative diseases like Alzheimer's disease where modulation of acetylcholine signaling pathways is being actively investigated through novel allosteric modulator development efforts involving similar heterocyclic architectures.

Ongoing research continues to explore structure-activity relationships (SAR) around this scaffold through combinatorial chemistry approaches that systematically vary substituents at different positions while monitoring changes in biological activity profiles using automated HTS platforms capable of processing thousands of compounds per day under controlled experimental conditions typical modern pharmaceutical discovery laboratories maintain globally today.

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